{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
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Overview
Description
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is an organic compound that features both an ester and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate typically involves the reaction of 3-methoxybenzoic acid with 2-((1-(3-methoxyphenyl)ethyl)amino)-2-oxoethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and requires heating to reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 2-((1-(3-methoxyphenyl)ethyl)amino)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: Shares the methoxybenzoate structure but lacks the amide group.
2-((1-(3-Methoxyphenyl)ethyl)amino)ethanol: Similar structure but lacks the ester group.
4-Hydroxy-3-methoxyphenylacetone: Contains a methoxyphenyl group but differs in the functional groups attached
Uniqueness
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is unique due to the presence of both ester and amide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds .
Properties
IUPAC Name |
[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13(14-6-4-8-16(10-14)23-2)20-18(21)12-25-19(22)15-7-5-9-17(11-15)24-3/h4-11,13H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSGQTJPIRBIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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